methylsulfanium chloride CAS No. 56912-59-5](/img/structure/B14630372.png)
[(4-Chlorophenyl)methyl](dodecyl)methylsulfanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)methylmethylsulfanium chloride is a chemical compound known for its unique structure and properties It consists of a sulfanium ion with a 4-chlorophenylmethyl group and a dodecylmethyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methylmethylsulfanium chloride typically involves the reaction of 4-chlorobenzyl chloride with dodecylmethylsulfide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Chlorobenzyl chloride+Dodecylmethylsulfide→(4-Chlorophenyl)methylmethylsulfanium chloride
Industrial Production Methods
In industrial settings, the production of (4-Chlorophenyl)methylmethylsulfanium chloride may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorophenyl)methylmethylsulfanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium ion to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfanium compounds.
Applications De Recherche Scientifique
(4-Chlorophenyl)methylmethylsulfanium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the formulation of surfactants and detergents.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)methylmethylsulfanium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity and inhibit enzyme activity, leading to its antimicrobial effects. The molecular targets include membrane lipids and specific enzymes involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chlorophenyl)methylmethylsulfanium bromide
- (4-Chlorophenyl)methylmethylsulfanium iodide
- (4-Chlorophenyl)methylmethylsulfanium fluoride
Uniqueness
(4-Chlorophenyl)methylmethylsulfanium chloride is unique due to its specific combination of a 4-chlorophenylmethyl group and a dodecylmethyl group attached to the sulfanium ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
56912-59-5 |
|---|---|
Formule moléculaire |
C20H34Cl2S |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
(4-chlorophenyl)methyl-dodecyl-methylsulfanium;chloride |
InChI |
InChI=1S/C20H34ClS.ClH/c1-3-4-5-6-7-8-9-10-11-12-17-22(2)18-19-13-15-20(21)16-14-19;/h13-16H,3-12,17-18H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
JEPVVKYNOQGFGP-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[S+](C)CC1=CC=C(C=C1)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


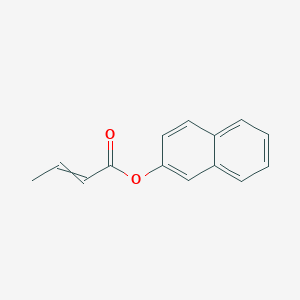


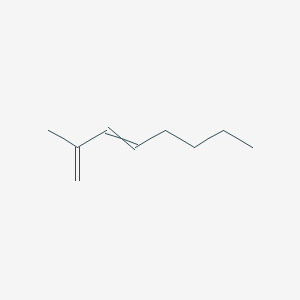
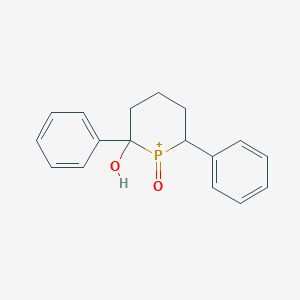
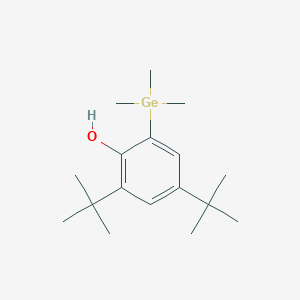
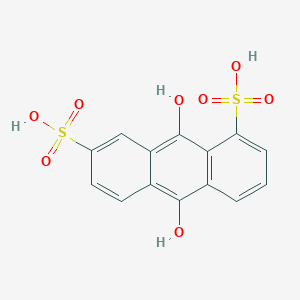
![[(3-Methoxyphenyl)methoxy]acetyl chloride](/img/structure/B14630321.png)

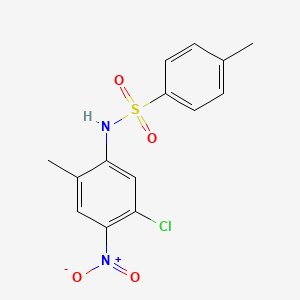

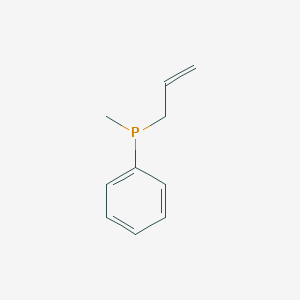

![S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate](/img/structure/B14630352.png)
